N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate
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Overview
Description
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is a complex organic compound with the molecular formula C42H77N3O4 and a molecular weight of 688.07848 . This compound is known for its unique structure, which includes long hydrocarbon chains and multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate typically involves the reaction of iminodiethylene with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It can be used in studies related to lipid metabolism and membrane biology due to its long hydrocarbon chains.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the functional groups can participate in specific biochemical reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide): Lacks the monoacetate group but has similar structural features.
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) diacetate: Contains two acetate groups, offering different reactivity and solubility properties.
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93918-62-8 |
---|---|
Molecular Formula |
C40H73N3O2.C2H4O2 C42H77N3O4 |
Molecular Weight |
688.1 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C40H73N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41H,3-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |
InChI Key |
LLDOUZQKVYIYBF-AGIJYSFMSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O |
Origin of Product |
United States |
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